![molecular formula C15H20N2O B1203299 (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thermospine is an alkaloid.
Scientific Research Applications
Photophysical Properties and Metal Ion Binding
The compound (1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one has been utilized in the study of fluorescent devices for protons and metal ions. Tamayo et al. (2005) synthesized and characterized new fluorescent systems that included similar macrocyclic ligands. These systems, which integrated pyridil-thioether-containing macrocycles and an anthracene moiety, showed significant changes in their absorption and emission spectra upon the addition of metal ions like Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) (Tamayo et al., 2005).
Synthesis and Structural Analysis
The synthesis of related compounds, such as heptacyclo[7.7.0.02,6.03,15.04,12.05,10.011,16]-hexadeca-7,13-diene, has been documented. Barden and Paddonrow (1988) described the three-step synthesis process from a known diketone, highlighting the compound's novel dimer structure and perpendobiplanar D2d symmetry (Barden & Paddonrow, 1988).
Interaction with Mercury(II)
Tamayo et al. (2007) explored the complexation properties of similar macrocyclic ligands with Hg(II). Their research involved determining the stoichiometries of formed species and analyzing the fluorescent quenching of emissions upon Hg(II) addition. The study provided valuable insights into the ligand's metal ion binding capabilities and its potential applications in analytical chemistry (Tamayo et al., 2007).
Visible Light Sensitivity
Muramatsu, Toyota, and Suzuki (2005) reported on a cyclomer and its tautomeric dispiro compound formed from bispyridinyl diradical. Their study indicated that the cyclomer undergoes a photochemical reaction under visible light, leading to its valence tautomer with a dispiro structure. This research highlights the sensitivity of similar compounds to visible light and their potential applications in photophysics (Muramatsu, Toyota, & Suzuki, 2005).
properties
Product Name |
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12+,13-/m0/s1 |
InChI Key |
FQEQMASDZFXSJI-XQQFMLRXSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
synonyms |
thermospine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



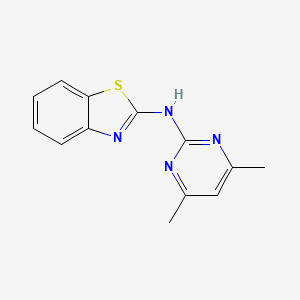
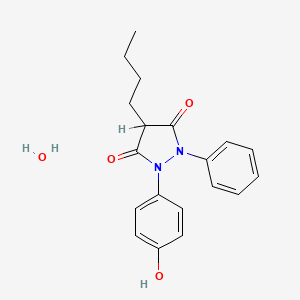
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)
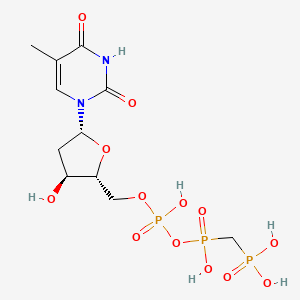
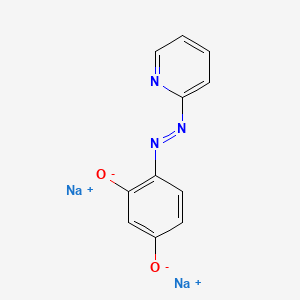
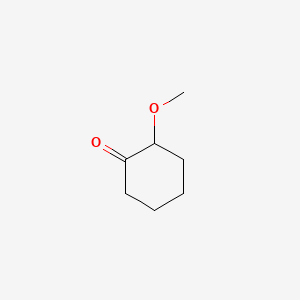
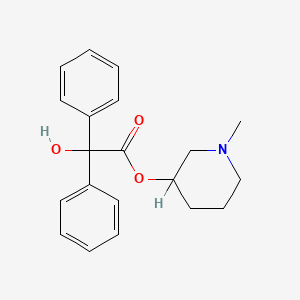
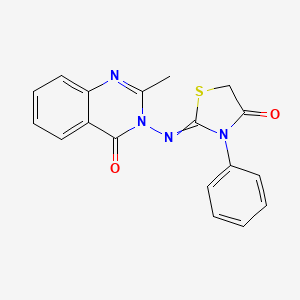
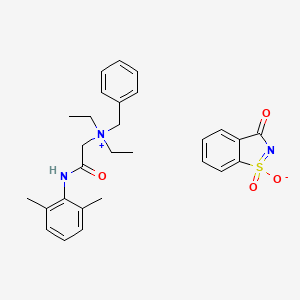
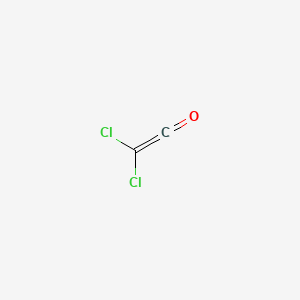
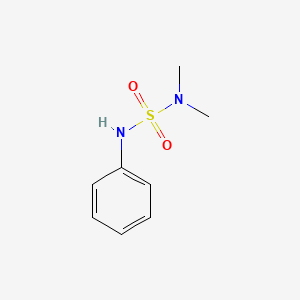
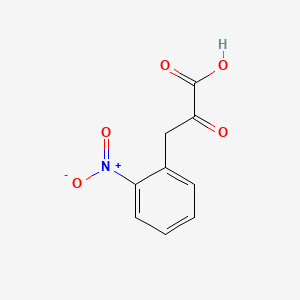
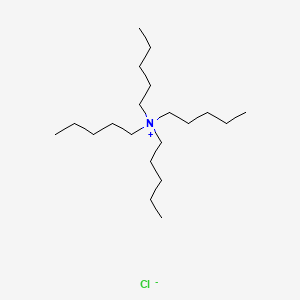
![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)